4-({2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
4-({2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with chloro, difluoromethyl, and methyl groups, as well as an acetylamino and carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazole with an acetylating agent to introduce the acetyl group. This intermediate is then reacted with 1-ethyl-1H-pyrazole-5-carboxamide under appropriate conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-({2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups depending on the nucleophile used.
Scientific Research Applications
4-({2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Biology: It may be used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-({2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with various substitutions, such as:
- 4-chloro-3-(trifluoromethyl)-1H-pyrazole
- 5-methyl-1H-pyrazole-3-carboxamide
- 4-acetylamino-1-ethyl-1H-pyrazole-5-carboxamide
Uniqueness
What sets 4-({2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and development for new therapeutic agents and materials.
Properties
IUPAC Name |
4-[[2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]acetyl]amino]-2-ethylpyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF2N6O2/c1-3-21-11(13(17)24)7(4-18-21)19-8(23)5-22-6(2)9(14)10(20-22)12(15)16/h4,12H,3,5H2,1-2H3,(H2,17,24)(H,19,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRPRQVORDYFDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)CN2C(=C(C(=N2)C(F)F)Cl)C)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF2N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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